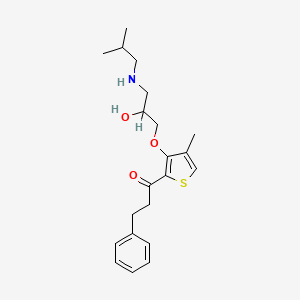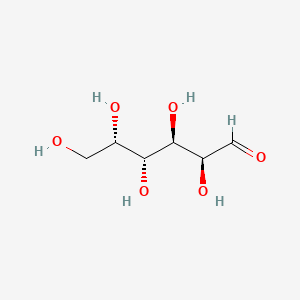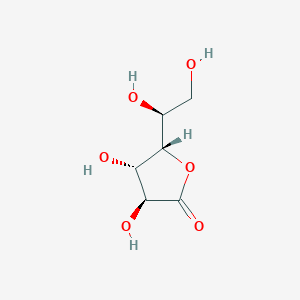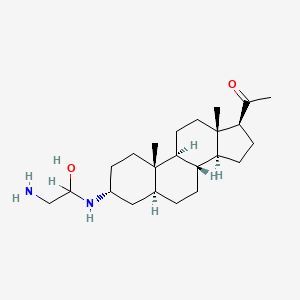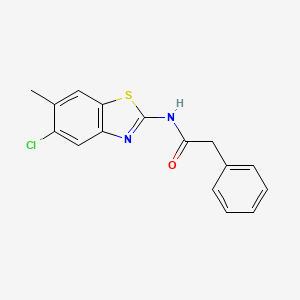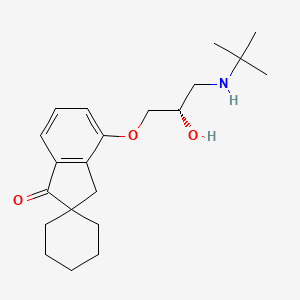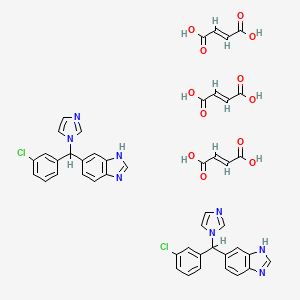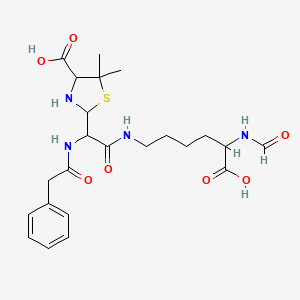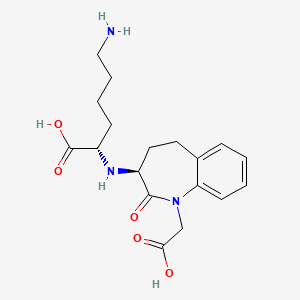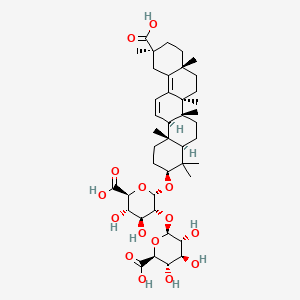
Licoricesaponin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Licoricesaponin C2 is an oleanane-type triterpene oligoglycoside extracted from the air-dried root of Glycyrrhiza uralensis . It is one of the many bioactive compounds found in licorice, which has been used in traditional Chinese medicine for thousands of years due to its numerous pharmacological effects .
Méthodes De Préparation
Licoricesaponin C2 can be prepared by extracting it from the air-dried root of Glycyrrhiza uralensis. The extraction process typically involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL
Analyse Des Réactions Chimiques
Licoricesaponin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Licoricesaponin C2 has been studied for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure and function of triterpene saponins. In biology, it has been investigated for its potential anti-inflammatory, antiviral, and antimicrobial properties . In medicine, this compound has shown promise as an adjuvant chemotherapy agent, improving the quality of life of cancer patients and alleviating chemotherapy-induced adverse effects . In industry, it is used as a natural sweetener and flavoring agent in food products .
Mécanisme D'action
The mechanism of action of licoricesaponin C2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, viral replication, and microbial growth . For example, this compound can inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response . Additionally, it can interfere with the replication of viruses by targeting viral enzymes and proteins .
Comparaison Avec Des Composés Similaires
Licoricesaponin C2 is similar to other triterpene saponins found in licorice, such as glycyrrhizin, licoricesaponin A3, licoricesaponin B2, licoricesaponin E2, and licoricesaponin G2 . this compound is unique in its specific structure and bioactivity profile. For example, it has been shown to have stronger hepatoprotective activities compared to some other licorice saponins . This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
118525-49-8 |
|---|---|
Formule moléculaire |
C42H62O15 |
Poids moléculaire |
806.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8-9,21-31,34-35,43-47H,10-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
Clé InChI |
WPDHECQXVOACTR-MOBXHYNLSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
SMILES isomérique |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Licorice saponin C2; Licoricesaponin C2; Saponin C2, from licorice; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


